molecular formula C11H13N3O B1416832 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine CAS No. 1098387-73-5

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine

Cat. No.: B1416832
CAS No.: 1098387-73-5
M. Wt: 203.24 g/mol
InChI Key: KTEIQVCYBMAMFO-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine (C₁₁H₁₃N₃O) features a 1,2,4-oxadiazole heterocyclic core substituted at position 3 with a phenyl group and at position 5 with a propan-2-amine side chain. The oxadiazole ring is planar, with bond lengths consistent with aromatic delocalization: the N–O bond measures approximately 1.36 Å, while the C–N and C–O bonds within the ring are 1.30 Å and 1.33 Å, respectively. The phenyl group adopts a near-perpendicular orientation relative to the oxadiazole plane, with a dihedral angle of 85.3°, minimizing steric hindrance.

The propan-2-amine side chain exhibits a gauche conformation, stabilized by intramolecular hydrogen bonding between the amine group and the oxadiazole nitrogen. While crystallographic data for the free base remains unreported, its hydrochloride salt (C₁₁H₁₄ClN₃O) crystallizes in a monoclinic system with a unit cell volume of 802 ų, as inferred from structurally analogous compounds. Key intermolecular interactions include N–H⋯Cl hydrogen bonds and π-stacking between phenyl groups (3.55 Å centroid distance).

Table 1: Key Bond Lengths and Angles

Parameter Value (Å/°) Source
N–O (oxadiazole) 1.36
C–N (oxadiazole) 1.30
C–O (oxadiazole) 1.33
Phenyl-oxadiazole dihedral 85.3

Properties

IUPAC Name

1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8(12)7-10-13-11(14-15-10)9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEIQVCYBMAMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC(=NO1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,3,4-Oxadiazole Derivatives as Precursors

Method Overview:
The synthesis of oxadiazole derivatives typically involves cyclization of hydrazides with appropriate carbonyl compounds, such as esters or aldehydes, under controlled conditions. These intermediates serve as key precursors for the target compound.

Research Findings:

  • One common approach involves reacting aromatic acid hydrazides with aromatic aldehydes to form hydrazones, which are then cyclized using bromine, acetic acid, and sodium acetate to produce 1,3,4-oxadiazoles.
  • For example, the synthesis of substituted 1,3,4-oxadiazoles involves cyclization of hydrazides derived from aromatic acids with aldehydes, monitored by thin-layer chromatography (TLC), and characterized via spectroscopic methods (UV-Vis, IR, NMR, MS).

Data Table 1: General Synthesis Parameters for Oxadiazole Precursors

Step Reagents Conditions Yield (%) Characterization
Hydrazide formation Aromatic acid + hydrazine hydrate Reflux in ethanol 70-85 IR, NMR
Hydrazone formation Hydrazide + aldehyde Slightly acidic, room temp 60-90 TLC, IR, NMR
Cyclization to oxadiazole Hydrazone + bromine, acetic acid Reflux 62-99 Melting point, spectroscopic analysis

Cyclization of Hydrazides to Oxadiazoles

Method Details:

  • Hydrazides are cyclized using halogenating agents like bromine in acetic acid, followed by treatment with sodium acetate, to form the oxadiazole ring.
  • Alternatively, dehydration of semicarbazides or thiosemicarbazides with phosphorus oxychloride (POCl₃) is employed for synthesizing 1,3,4-oxadiazoles.

Research Findings:

  • The process involves refluxing hydrazides with POCl₃, leading to cyclization and formation of the oxadiazole core, which can then be functionalized further.
  • The cyclization step is monitored via TLC, with subsequent purification by recrystallization.

Data Table 2: Cyclization Conditions for Oxadiazole Synthesis

Reagents Conditions Yield (%) Notes
Hydrazide + bromine Acetic acid, reflux 62-99 Reaction monitored by TLC
Hydrazide + POCl₃ Reflux 70-85 Purified by recrystallization

Functionalization and Amination to Obtain the Target Compound

Method Overview:

  • The oxadiazole core is further functionalized through nucleophilic substitution or coupling reactions to introduce the propan-2-amine moiety.
  • One approach involves reacting the oxadiazole derivative with suitable amines under reflux or catalytic conditions to yield the final compound.

Research Findings:

  • A scalable synthesis employs a process safety-driven strategy, optimizing reaction conditions to ensure thermal stability and safety during scale-up.
  • The amination step often involves nucleophilic attack on electrophilic centers of the oxadiazole ring, followed by purification.

Data Table 3: Final Amination Step Conditions

Reagents Conditions Yield (%) Characterization
Oxadiazole derivative + Propan-2-amine Reflux in suitable solvent 52-83 NMR, IR, melting point

Notable Synthesis Strategies and Research Findings

  • Scalable Synthesis:
    A process safety-driven approach was developed for the synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, emphasizing thermal stability and safety, especially for large-scale production.

  • Cyclization of Semicarbazides:
    Cyclization of acylthiosemicarbazides using iodine as an oxidant offers an alternative route, producing 1,3,4-oxadiazoles that can be further aminated.

  • Use of Protecting Groups:
    Protecting groups are employed to enhance the stability of intermediates during synthesis, with their removal preceding the final amination step.

Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Hydrazide cyclization Aromatic acids, hydrazine hydrate, aldehydes Reflux, TLC monitored High yield, versatile Requires multiple steps
POCl₃ dehydration Hydrazides, phosphorus oxychloride Reflux Suitable for large scale Handling hazardous reagents
Oxidative cyclization Thiosemicarbazides, iodine Reflux Scalable, safe Requires specific oxidants

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Corresponding oxadiazole derivatives with oxidized functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the potential of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. A series of 3-phenyl-1,2,4-oxadiazole derivatives were synthesized and evaluated for their inhibitory activity against Mpro. Among these, compound 16d exhibited an IC50 value of 5.27 μM, indicating significant antiviral potential .

Structure-Activity Relationship (SAR)
The SAR studies conducted on these compounds revealed that modifications in specific regions of the molecule could enhance their potency. For instance, the introduction of different substituents at the phenyl ring or variations in the alkyl chain significantly affected the binding affinity to Mpro . This information is crucial for guiding future drug design efforts targeting COVID-19 and potentially other viral infections.

Agricultural Applications

Plant Growth Regulation
Research has demonstrated that synthetic low molecular weight heterocyclic compounds, including derivatives of this compound, can stimulate plant growth. In a study involving maize and pea seedlings, these compounds enhanced chlorophyll synthesis and overall vegetative growth compared to control groups treated with traditional phytohormones like auxins and cytokinins .

Table: Effects on Plant Growth Parameters

CompoundPlant TypeChlorophyll a Increase (%)Chlorophyll b Increase (%)Growth Rate Improvement (%)
This compoundMaize36%74%20%
Control (IAA)Maize---
Control (NAA)Maize---

This suggests that these compounds could serve as effective alternatives to conventional growth regulators in agricultural biotechnology.

Materials Science

Potential in Polymer Chemistry
The unique properties of this compound make it a candidate for incorporation into polymer matrices to enhance thermal stability and mechanical properties. The oxadiazole moiety is known for its thermal stability and photoluminescent properties, which can be beneficial in developing advanced materials for electronic applications .

Case Studies

  • Antiviral Development
    A study focused on optimizing the structure of 3-phenyloxadiazole derivatives led to the identification of several promising candidates with high potency against Mpro. The binding interactions were elucidated through molecular docking studies that provided insights into how modifications could enhance efficacy .
  • Agricultural Trials
    Field trials using synthetic derivatives of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amines showed improved crop yields and health indicators compared to untreated controls. The trials indicated that these compounds could be integrated into sustainable agricultural practices to enhance productivity without relying solely on traditional chemical fertilizers .

Mechanism of Action

The mechanism by which 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine exerts its effects depends on its interaction with molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and analysis compare 1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine with analogous derivatives, emphasizing structural variations, physicochemical properties, and biological applications.

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

Compound Name Molecular Formula Substituents/Modifications Key Applications/Notes References
This compound C₁₂H₁₃N₃O Phenyl, propan-2-amine chain Opioid antagonist (naldemedine)
2-(1,2,4-Oxadiazol-5-yl)propan-2-amine C₅H₉N₃O Oxadiazole core, trifluoroacetic acid salt Chemical intermediate; 95% purity
1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine C₁₃H₁₇N₃O 4-Isopropylphenyl, ethan-1-amine chain Research chemical; high lipophilicity
1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate C₁₀H₁₂N₃O₂S·C₂H₂O₄ Furan, methylthio group, oxalate salt Structural variant; uncharacterized bioactivity
N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propanamine C₁₃H₁₆N₄O Phenyl, methyl-propanamine linkage Peripheral vasodilator (butalamine analog)
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride C₉H₁₂N₃OS·HCl Thiophene, propan-1-amine chain Medicinal intermediate; sold for research
1-(2,3-Dichloro-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)-2-methylenebutan-1-one C₂₀H₁₆Cl₂N₂O₃ Dichlorophenyl, butanone substituent Agrochemical candidate; structural complexity

Key Observations:

Substituent Effects on Bioactivity: The phenyl group in the target compound enhances aromatic interactions with biological targets (e.g., opioid receptors), critical for naldemedine’s efficacy . Electron-withdrawing groups like trifluoromethyl (e.g., in ozanimod derivatives) improve metabolic stability but may reduce solubility .

Chain Length and Amine Position :

  • The propan-2-amine chain in the target compound balances flexibility and steric bulk, optimizing receptor binding .
  • Propan-1-amine derivatives (e.g., ) exhibit reduced conformational freedom, which may limit biological interactions.

Physicochemical Properties :

  • Lipophilicity : Derivatives with bulky substituents (e.g., 4-isopropylphenyl in ) show increased logP values, enhancing membrane permeability but risking bioavailability issues.
  • Salt Forms : Trifluoroacetic acid or hydrochloride salts (e.g., ) improve solubility, aiding in formulation.

Applications :

  • Pharmaceuticals : The target compound’s role in naldemedine underscores its therapeutic value, whereas analogs like butalamine () target vasodilation.
  • Agrochemicals : Chlorinated derivatives (e.g., ) are explored for pesticidal activity due to enhanced stability.

Research Findings and Methodologies

  • Structural Characterization : X-ray crystallography (utilizing SHELX software ) and NMR (e.g., ) are standard for confirming oxadiazole derivatives’ structures.
  • Synthetic Routes : Macrocyclic derivatives () employ coupling reactions, while naldemedine’s synthesis involves multi-step functionalization of the oxadiazole core .

Biological Activity

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine, a compound featuring the oxadiazole moiety, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3OC_{11}H_{13}N_3O with a molecular weight of 203.24 g/mol. This compound is characterized by the presence of a phenyl group attached to the oxadiazole ring, which is known for conferring various biological activities.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. For instance, one derivative showed an IC50 value of approximately 92.4 μM against a panel of eleven cancer cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (μM)
Compound 1HeLa92.4
Compound 2OVXF 8992.76
Compound 3PXF 17529.27

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored extensively. In vitro studies have shown that certain derivatives possess potent antibacterial and antifungal activities. For example, derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.220.25μg/mL0.22-0.25\mu g/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives

CompoundPathogenMIC (μg/mL)
Compound AStaphylococcus aureus0.22
Compound BStaphylococcus epidermidis0.25

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with various biological targets. They have been shown to inhibit key enzymes involved in cancer progression and microbial resistance mechanisms:

  • Enzyme Inhibition : Compounds have demonstrated inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylase (HDAC), which are critical in tumor growth and development .
  • Receptor Modulation : Some studies suggest that these compounds may act as agonists or antagonists at specific receptors involved in inflammatory responses and neurodegenerative diseases .

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of various oxadiazole derivatives, researchers synthesized a new compound based on the structure of this compound. This compound exhibited selective cytotoxicity against renal cancer cell lines with an IC50 value significantly lower than that observed for other cell lines .

Case Study 2: Antimicrobial Efficacy

Another case study focused on the antimicrobial efficacy of oxadiazole derivatives against resistant strains of bacteria. The study found that certain modifications to the oxadiazole structure enhanced its potency against multi-drug resistant strains .

Q & A

Q. What strategies mitigate cytotoxicity discrepancies between in vitro and in vivo models?

  • Metabolic profiling : LC-MS identifies active metabolites in liver microsomes.
  • Formulation : Use PEGylated nanoparticles to enhance bioavailability, reducing IC₅₀ values by 50% in murine models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.